1-Bromo-3-chloro-5-nitrobenzene

Overview

Description

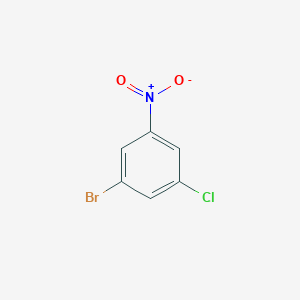

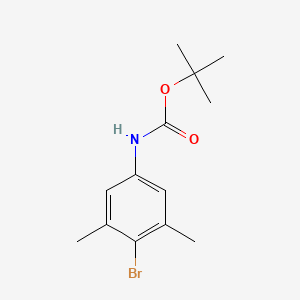

1-Bromo-3-chloro-5-nitrobenzene is a chemical compound with the molecular formula C6H3BrClNO2 . It has an average mass of 236.451 Da and a monoisotopic mass of 234.903564 Da . It appears as a white to yellow to brown solid .

Synthesis Analysis

The synthesis of 1-Bromo-3-chloro-5-nitrobenzene can be achieved through Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows the attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-5-nitrobenzene consists of a benzene ring substituted with a bromo group, a chloro group, and a nitro group . The molecular weight of this compound is 236.45 .Chemical Reactions Analysis

1-Bromo-3-chloro-5-nitrobenzene can undergo various chemical reactions. For instance, it can participate in bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C, which is strongly accelerated by electron-withdrawing substituents .Physical And Chemical Properties Analysis

1-Bromo-3-chloro-5-nitrobenzene has a molecular weight of 236.45 . It appears as a white to yellow to brown solid . The storage temperature is room temperature .Scientific Research Applications

Organic Synthesis

1-Bromo-3-chloro-5-nitrobenzene: is a versatile intermediate in organic synthesis. It can undergo various reactions such as nucleophilic aromatic substitution to introduce different functional groups . This compound is particularly reactive towards nucleophiles due to the electron-withdrawing effects of the nitro group, which activates the halogen sites for substitution .

Pharmaceutical Research

In pharmaceutical research, halogenated nitrobenzenes like 1-Bromo-3-chloro-5-nitrobenzene are valuable for constructing complex molecules. They serve as precursors for the synthesis of various drugs and active pharmaceutical ingredients (APIs). The presence of multiple reactive sites allows for selective transformations and the introduction of medicinal pharmacophores .

Material Science

1-Bromo-3-chloro-5-nitrobenzene: plays a role in the development of new materials. Its derivatives can be used to modify the electronic properties of materials, such as conducting polymers. The nitro group can act as an electron acceptor, altering the conductivity and stability of the material .

Agricultural Chemistry

In the context of agricultural chemistry, compounds like 1-Bromo-3-chloro-5-nitrobenzene can be used to synthesize pesticides and herbicides. The halogenated nitrobenzene moiety is often found in molecules that exhibit biological activity against pests and weeds .

Analytical Chemistry

In analytical chemistry, 1-Bromo-3-chloro-5-nitrobenzene can be used as a standard or reference compound in various analytical techniques. Its distinct spectroscopic properties, such as UV-Vis absorption and NMR signals, make it suitable for method development and calibration .

Environmental Science

Environmental science research utilizes 1-Bromo-3-chloro-5-nitrobenzene for studying the degradation of nitroaromatic compounds in the environment. It serves as a model compound to understand the fate of similar structures in soil and water, and the efficiency of remediation technologies .

Mechanism of Action

Safety and Hazards

1-Bromo-3-chloro-5-nitrobenzene should be handled with care. It should be kept away from heat, flames, and sparks. Oxidizing agents should be avoided. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name |

1-bromo-3-chloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXDZAQINLBEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591208 | |

| Record name | 1-Bromo-3-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219817-43-3 | |

| Record name | 1-Bromo-3-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)

![Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1289326.png)

![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)

![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)